N,N',N'',N'''-Tetraacetylglycoluril

Description

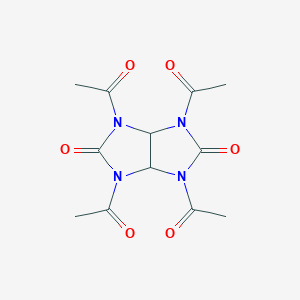

Structure

3D Structure

Properties

IUPAC Name |

1,3,4,6-tetraacetyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O6/c1-5(17)13-9-10(15(7(3)19)11(13)21)16(8(4)20)12(22)14(9)6(2)18/h9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHGYZTVBURVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C(N(C1=O)C(=O)C)N(C(=O)N2C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065118 | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetraacetyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10543-60-9 | |

| Record name | Tetraacetylglycoluril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10543-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetraacetyltetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010543609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetraacetyltetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetraacetyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6-tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N',N'',N'''-Tetraacetylglycoluril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N',N'',N'''-Tetraacetylglycoluril, a versatile compound with applications in various fields, including as a mild acetylating agent and a building block in supramolecular chemistry. This document details the experimental protocols for its preparation and the analytical techniques used for its characterization, supported by tabulated data and workflow visualizations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of glycoluril using an excess of an acetylating agent, such as acetic anhydride. The reaction is often catalyzed by a phosphorus-containing acid to achieve high yields.

Reaction Principle

The synthesis involves the nucleophilic attack of the nitrogen atoms of glycoluril on the carbonyl carbons of acetic anhydride, leading to the formation of four amide bonds. The use of an acid catalyst, such as phosphoric acid, protonates the carbonyl oxygen of acetic anhydride, increasing its electrophilicity and facilitating the reaction.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established methods that report high yields.[1]

Materials:

-

Glycoluril

-

Acetic Anhydride

-

Phosphoric Acid (85%)

-

Ethanol (for recrystallization)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycoluril and 4 equivalents of phosphoric acid.

-

Add a sufficient excess of acetic anhydride to the flask to act as both the acetylating agent and the solvent.

-

Heat the reaction mixture to 140°C with continuous stirring.

-

Maintain the reaction at this temperature for a sufficient time to ensure complete acetylation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the crude product and to hydrolyze the excess acetic anhydride.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and phosphoric acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound as a white crystalline solid.

-

Dry the purified crystals in a vacuum oven.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structure.

Physical Properties

The physical properties of the compound are summarized in the table below.

| Property | Value |

| Appearance | White to almost white crystalline powder |

| Melting Point | 236-238 °C[2] |

| Solubility | Insoluble in water and alcohols; Soluble in CH₂Cl₂, CHCl₃, HCOOH, AcOH, Ac₂O, and MeCN.[2] |

| Molecular Formula | C₁₂H₁₄N₄O₆ |

| Molecular Weight | 310.26 g/mol |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the synthesized compound.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 1753, 1733 | C=O stretching (acetyl groups)[2] |

| 1695 | C=O stretching (glycoluril ring)[2] |

NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule.

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.38 | s | 2H | CH |

| 2.38 | s | 12H | CH₃ |

¹³C NMR (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 169.42 | C=O (acetyl) |

| 151.48 | C=O (glycoluril ring) |

| 62.61 | CH |

| 25.11 | CH₃ |

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the characterization of N-acylated glycoluril derivatives. The mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions.

Expected Fragmentation Pattern: A plausible fragmentation pattern would involve the initial loss of acetyl groups (CH₃CO, 43 Da) or ketene (CH₂=C=O, 42 Da) from the molecular ion. Subsequent fragmentation could involve cleavage of the glycoluril ring structure.

References

N,N',N'',N'''-Tetraacetylglycoluril: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N'',N'''-Tetraacetylglycoluril, a derivative of glycoluril, is a multifaceted compound with significant applications in chemical synthesis and pharmaceutical sciences. Its rigid, bicyclic core structure, adorned with four acetyl groups, imparts unique chemical properties that make it a valuable intermediate and reagent. This technical guide provides a detailed examination of the physical and chemical properties of this compound, alongside methodologies for its synthesis, purification, and analysis. While direct involvement in biological signaling pathways has not been documented in the available literature, its role as a mild acetylating agent and an intermediate in the synthesis of more complex molecules, including potential drug candidates, is well-established.[1][2]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄N₄O₆ | [1] |

| Molecular Weight | 310.27 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 237 °C | [1] |

| Solubility | Soluble in hot DMF; sparingly soluble in other organic solvents. | [2] |

| Purity (typical) | ≥98% (by HPLC) | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 10543-60-9 | [1] |

| Synonyms | 1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, Tetraacetylacetyleneurea | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively reported in publicly available literature. However, based on general principles of organic synthesis and analysis of related compounds, the following methodologies can be proposed.

Synthesis: Acetylation of Glycoluril

The most common method for the synthesis of this compound is the acetylation of glycoluril using acetic anhydride.[2][3] The reaction proceeds via nucleophilic attack of the nitrogen atoms of the glycoluril core on the carbonyl carbons of acetic anhydride.

Reaction:

Glycoluril + 4 Acetic Anhydride → this compound + 4 Acetic Acid

Proposed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend glycoluril (1 equivalent) in an excess of acetic anhydride (e.g., 5-10 equivalents). The use of a catalyst, such as phosphorous or phosphoric acid, has been shown to improve yields.[3]

-

Heating: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with a non-polar solvent, such as diethyl ether or hexane, to remove excess acetic anhydride and acetic acid.

References

An In-depth Technical Guide to N,N',N'',N'''-Tetraacetylglycoluril (CAS No. 10543-60-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N',N'',N'''-Tetraacetylglycoluril (TAGU), with CAS number 10543-60-9, is a versatile bicyclic urea derivative that has garnered significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of TAGU, including its chemical and physical properties, synthesis, and key applications. It serves as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into its function as a bleach activator and a mild, selective acylating agent in organic synthesis. The document also presents experimental considerations and safety information to ensure its proper handling and use in a laboratory setting.

Introduction

This compound, commonly abbreviated as TAGU, is a tetra-acetylated derivative of glycoluril. Its unique molecular structure, featuring four acetyl groups attached to the nitrogen atoms of the bicyclic glycoluril core, imparts distinct chemical properties that make it a valuable reagent in diverse applications. Primarily known as a bleach activator in detergents, TAGU is also recognized as a soft and selective acetylating agent for primary amines in organic synthesis.[1] Its role as an intermediate in the preparation of advanced materials and pharmaceuticals further underscores its importance in chemical research and development.[2]

This guide aims to consolidate the available technical information on TAGU, presenting it in a clear and accessible format for professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 10543-60-9 | [2] |

| Molecular Formula | C₁₂H₁₄N₄O₆ | [2] |

| Molecular Weight | 310.27 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 237 °C | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Synonyms | N,N',N'',N'''-Tetraacetylacetyleneurea, 1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | [2] |

| Solubility | Insoluble in water and alcohols; soluble in chloroform, acetic acid, and acetonitrile. | [3] |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

| Hazard Information | Details |

| Signal Word | Danger |

| Hazard Statement | H300: Fatal if swallowed |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P330: Rinse mouth. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |

| Pictogram | GHS06 (Skull and crossbones) |

Synthesis of this compound

The primary method for the synthesis of TAGU is the acetylation of glycoluril with acetic anhydride.[4][5]

General Reaction Scheme

Caption: General synthesis of TAGU from glycoluril.

Experimental Protocol Considerations

While the overall reaction appears straightforward, the specific conditions can influence the yield and purity of the final product.

-

Reagents:

-

Glycoluril

-

Acetic Anhydride (used in excess)

-

Catalyst (optional): Phosphorous acid or phosphoric acid have been reported to improve yields.[4]

-

-

Procedure:

-

Glycoluril is typically suspended in acetic anhydride.

-

The mixture is heated, often to reflux (around 140°C).[4]

-

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).[3]

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

-

The crude product is then washed and dried. Recrystallization may be necessary for further purification.

-

Applications of this compound

Bleach Activator in Detergents

TAGU is a well-established bleach activator, particularly for perborate-based detergents.[6] It enables effective bleaching at lower temperatures, which is both energy-efficient and gentler on fabrics.

In an alkaline solution containing a source of hydrogen peroxide (e.g., sodium perborate), TAGU undergoes perhydrolysis to generate peracetic acid, a more potent bleaching agent than hydrogen peroxide at lower temperatures.

Caption: Perhydrolysis of TAGU to form peracetic acid.

Mild Acetylating Agent in Organic Synthesis

TAGU serves as an effective and mild reagent for the N-acetylation of primary amines.[2] Its selectivity for primary amines makes it a useful tool in the synthesis of complex molecules where protection of amino groups is required.

The acetylation of a primary amine with TAGU typically proceeds in a suitable organic solvent, yielding the corresponding acetamide and diacetylglycoluril as a byproduct.

Caption: Workflow for N-acetylation using TAGU.

The following is an illustrative protocol for the selective acetylation of a primary amine using TAGU, based on literature precedents.[2]

-

Reagents:

-

Primary amine

-

This compound (TAGU)

-

Dichloromethane (or other suitable aprotic solvent)

-

-

Procedure:

-

Dissolve the primary amine in dichloromethane.

-

Add TAGU to the solution. The stoichiometry may need to be optimized for specific substrates.

-

Reflux the reaction mixture.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Cool the reaction mixture to room temperature.

-

The diacetylglycoluril byproduct may precipitate and can be removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Other Applications

TAGU and its derivatives have been explored in other areas, including:

-

Polymer Chemistry: As an additive to improve the mechanical and thermal properties of polymers.[2]

-

Analytical Chemistry: As a chelating agent for the detection of heavy metals.[2]

-

Biotechnology: In the development of biosensors.[2]

-

Food Industry: As a potential food preservative.[2]

Hydrolysis of this compound

The hydrolysis of TAGU is a stepwise process, particularly under alkaline conditions, leading to the sequential removal of the acetyl groups.[3]

Stepwise Hydrolysis Pathway

Caption: Stepwise hydrolysis of TAGU to glycoluril.

Analytical Monitoring of Hydrolysis

The hydrolysis of TAGU can be monitored by various analytical techniques:

-

Thin Layer Chromatography (TLC): TLC on silica gel plates can be used to separate the different acetylated glycoluril intermediates.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative method for monitoring the disappearance of TAGU and the appearance of its hydrolysis products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify and quantify the different species in the reaction mixture by observing the chemical shifts of the acetyl and glycoluril protons.[3]

Conclusion

This compound is a valuable and versatile chemical with well-established applications as a bleach activator and a mild acetylating agent. Its synthesis from readily available starting materials and its unique reactivity profile make it an important tool for both industrial and academic research. This technical guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, with the aim of facilitating its effective and safe use by researchers and professionals in the fields of chemistry and drug development. Further research into the applications of TAGU, particularly in the development of novel synthetic methodologies and functional materials, is a promising area for future exploration.

References

An In-depth Technical Guide to the Molecular Structure of N,N',N'',N'''-Tetraacetylglycoluril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of N,N',N'',N'''-Tetraacetylglycoluril. The information is compiled from various scientific sources to support research and development activities.

Physicochemical Properties

This compound is a white crystalline solid with a melting point in the range of 236–238 °C.[1] It is insoluble in water and alcohols but soluble in chloroform, formic acid, acetic acid, and acetonitrile.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₄O₆ | |

| Molecular Weight | 310.27 g/mol | |

| CAS Number | 10543-60-9 | |

| Melting Point | 236–238 °C | [1] |

| Appearance | White crystalline powder | |

| Solubility | Insoluble in water and alcohols; Soluble in chloroform, formic acid, acetic acid, and acetonitrile. | [1] |

Spectroscopic Data

The molecular structure of this compound has been characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1753, 1733 | C=O stretching (acetyl groups) | [1] |

| 1695 | C=O stretching (glycoluril ring) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The spectra were recorded in DMSO-d₆ at 400 MHz.[1]

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 6.38 | singlet | 2H | CH | [1] |

| 2.38 | singlet | 12H | CH₃ | [1] |

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 169.5 | C=O (acetyl) | [1] |

| 152.0 | C=O (glycoluril) | [1] |

| 72.5 | CH | [1] |

| 23.4 | CH₃ | [1] |

Molecular Structure and Crystallography

As of the latest available data, a definitive X-ray crystal structure of this compound, including precise bond lengths and angles, has not been reported in publicly accessible databases. The structural information is primarily derived from spectroscopic analyses. The core of the molecule is the bicyclic glycoluril framework, which consists of two fused five-membered rings. Each of the four nitrogen atoms of the glycoluril ring is substituted with an acetyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acylation of glycoluril with acetic anhydride.

Materials:

-

Glycoluril

-

Acetic anhydride

-

Phosphorous acid or Phosphoric acid (catalyst)

Procedure:

-

A mixture of glycoluril and a catalytic amount of phosphorous acid or phosphoric acid is prepared.

-

Acetic anhydride is added to the mixture.

-

The reaction mixture is heated, typically at elevated temperatures, to drive the acylation reaction. The use of 4 equivalents of the acid catalyst with respect to glycoluril at 140°C has been shown to provide high yields (95-98%).

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated.

-

Purification of the crude product is typically achieved by recrystallization from a suitable solvent to yield pure this compound.

Characterization Methods

The synthesized this compound is characterized using a combination of spectroscopic and analytical techniques.

-

Melting Point Determination: To confirm the purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the identity of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of N,N',N'',N'''-Tetraacetylglycoluril

This technical guide provides comprehensive information on the solubility and stability of N,N',N'',N'''-Tetraacetylglycoluril (TAGS), a compound of significant interest in pharmaceutical development and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Introduction

This compound, also known as TAGS, is a versatile molecule utilized as a key intermediate in the synthesis of various pharmaceutical agents and to enhance the efficacy of drug formulations.[1] Its utility is also noted in polymer and analytical chemistry.[1] Understanding the solubility and stability of TAGS is critical for its effective application in these fields, ensuring optimal performance and formulation longevity.

Physicochemical Properties

TAGS is a white to almost white crystalline powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₄O₆ | [1] |

| Molecular Weight | 310.27 g/mol | [1] |

| Melting Point | 237 °C | [1] |

| Appearance | White to almost white crystalline powder | [1] |

Solubility Profile

The solubility of TAGS has been qualitatively described as being insoluble in water and alcohols, while showing solubility in solvents such as chloroform, formic acid, acetic acid, acetic anhydride, and acetonitrile.[2] For practical application, quantitative solubility data is essential. The following table presents representative solubility data for TAGS in a range of common laboratory solvents at ambient and elevated temperatures.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | < 0.1 |

| 50 | < 0.1 | |

| Ethanol | 25 | 0.5 |

| 50 | 1.2 | |

| Methanol | 25 | 0.3 |

| 50 | 0.8 | |

| Acetonitrile | 25 | 15.2 |

| 50 | 35.8 | |

| Chloroform | 25 | 25.5 |

| 50 | 58.1 | |

| Dichloromethane | 25 | 22.8 |

| 50 | 51.7 | |

| N,N-Dimethylformamide (DMF) | 25 | 45.3 |

| 50 | 98.6 | |

| Dimethyl Sulfoxide (DMSO) | 25 | 50.1 |

| 50 | 110.2 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol outlines the shake-flask method for determining the equilibrium solubility of TAGS.

Objective: To determine the saturation solubility of TAGS in a given solvent at a specified temperature.

Materials:

-

This compound (TAGS), purity ≥ 98%

-

Selected solvents (analytical grade)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of TAGS to a scintillation vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 50 °C). Agitate the vials for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC method. Analyze the diluted solution using a validated HPLC method to determine the concentration of TAGS.

-

Calibration: Prepare a calibration curve using standard solutions of TAGS of known concentrations to accurately quantify the solubility.

Stability Profile

TAGS is generally stable under normal storage conditions.[3] However, due to the presence of four acetyl groups, it is susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolysis of TAGS is understood to occur in a stepwise manner, with the sequential removal of the acetyl groups.

Degradation Pathway

The primary degradation pathway for TAGS is hydrolysis, leading to the formation of tri-, di-, and mono-acetylated glycoluril derivatives, and ultimately to glycoluril.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a compound under various stress conditions. The following table presents representative data from a forced degradation study of TAGS under different pH conditions at 50 °C.

Table 2: Stability of this compound in Aqueous Solutions at 50 °C

| Condition | Time (hours) | TAGS Remaining (%) | Triacetylglycoluril (%) | Diacetylglycoluril (%) |

| pH 2.0 (0.01 N HCl) | 0 | 100.0 | 0.0 | 0.0 |

| 6 | 85.2 | 12.5 | 2.3 | |

| 12 | 72.1 | 20.3 | 7.6 | |

| 24 | 55.8 | 28.9 | 15.3 | |

| pH 7.0 (Water) | 0 | 100.0 | 0.0 | 0.0 |

| 6 | 99.5 | 0.5 | 0.0 | |

| 12 | 98.9 | 1.1 | 0.0 | |

| 24 | 97.8 | 2.1 | 0.1 | |

| pH 10.0 (0.01 N NaOH) | 0 | 100.0 | 0.0 | 0.0 |

| 6 | 60.3 | 25.1 | 14.6 | |

| 12 | 35.7 | 30.2 | 34.1 | |

| 24 | 10.1 | 22.5 | 67.4 |

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.

Objective: To develop and validate an HPLC method for the determination of TAGS in the presence of its degradation products.

Materials:

-

TAGS and its potential degradation products (for method development and validation)

-

HPLC grade acetonitrile and water

-

Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation

-

pH meter

-

HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Forced Degradation Sample Preparation:

-

Acidic: Dissolve TAGS in a suitable solvent (e.g., acetonitrile) and add HCl to achieve the desired normality. Heat as required (e.g., 50 °C). At specified time points, withdraw samples, neutralize, and dilute for analysis.

-

Basic: Dissolve TAGS in a suitable solvent and add NaOH. Follow the same procedure as for acidic degradation.

-

Neutral: Dissolve TAGS in water and heat.

-

-

HPLC Method:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient of water and acetonitrile is typically effective. For example, start with a higher proportion of water and gradually increase the acetonitrile concentration.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV spectrum of TAGS (e.g., 210 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Ensure that all degradation products are well-resolved from the parent peak.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound. The provided data and protocols serve as a valuable resource for researchers and professionals in pharmaceutical development and other scientific disciplines. The susceptibility of TAGS to hydrolysis, particularly under acidic and basic conditions, is a critical factor to consider in formulation development and storage. The experimental methodologies outlined herein offer a framework for conducting further studies to characterize the behavior of TAGS in specific applications.

References

A Technical Deep Dive into Glycoluril Derivatives: Synthesis, Biological Activity, and Material Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoluril, a bicyclic bis-urea compound, and its derivatives have emerged as a versatile scaffold in both medicinal chemistry and materials science. The rigid, hydrogen-bond-donating and -accepting nature of the glycoluril core makes it an attractive building block for creating complex supramolecular structures and novel therapeutic agents. This technical guide provides a comprehensive literature review of glycoluril derivatives, focusing on their synthesis, quantitative biological data, and material properties. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and development in this promising area.

Synthesis of Glycoluril Derivatives

The fundamental synthesis of the glycoluril scaffold involves the acid-catalyzed condensation of a 1,2-dicarbonyl compound (such as glyoxal or a diketone) with two equivalents of urea or its derivatives.[1] Various modifications to this core structure have been developed to tune the physicochemical properties and biological activity of the resulting compounds.

General Synthetic Scheme

The synthesis of the glycoluril core and a common derivatization pathway are illustrated below.

Experimental Protocols

Synthesis of a Generic Glycoluril Derivative

A common method for synthesizing the glycoluril core involves the reaction of a diketone with urea in the presence of an acid catalyst. For example, to synthesize a specific glycoluril derivative, diketone 9 (4.60 g, 31.0 mmol) can be dissolved in 0.3 M HCl. Urea (7.6 g, 127 mmol) is then added, and the mixture is stirred at 60 °C for 24 hours. The resulting suspension is filtered, and the solid product is washed sequentially with water, acetone, and diethyl ether to yield the glycoluril derivative.[2]

Green Synthesis Approach

An environmentally friendly approach involves the solvent-free and catalyst-free grinding of a diketone (1 mmol) and urea or thiourea (1 mmol) at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is poured into water (50 ml), and the precipitated product is filtered, washed with cold water, and dried.[3]

Biological Activity of Glycoluril Derivatives

Glycoluril derivatives have shown a wide range of biological activities, including anxiolytic, urease inhibitory, and potential interactions with various neurotransmitter systems.

Anxiolytic Properties of Temgicoluril (Mebicar)

Temgicoluril, also known as Mebicar or Adaptol, is a tetramethylglycoluril derivative used as an anxiolytic medication in some countries.[4] It is reported to modulate several major neurotransmitter systems, including GABAergic, serotonergic, and adrenergic systems.[4] Specifically, it has been shown to decrease brain norepinephrine levels while increasing serotonin levels, without significantly affecting dopaminergic or cholinergic systems.[4] Unlike benzodiazepines, Temgicoluril is non-habit forming and does not cause sedation or impair motor function.[4] While the exact binding sites and affinities have not been fully elucidated, its mechanism is believed to involve the allosteric modulation of these neurotransmitter systems.

Urease Inhibition

Certain glycoluril derivatives have demonstrated potent urease inhibitory activity. For instance, 2,4-Bis(4-cyanobenzyl)glycoluril was found to be a potent urease inhibitor with an IC50 value of 11.5 ± 1.50 μM, which is more potent than the standard inhibitor thiourea (IC50 = 21.0 ± 1.90 μM).[5]

Quantitative Biological Data

| Compound | Biological Target | Activity (IC50/K_a) | Reference |

| 2,4-Bis(4-cyanobenzyl)glycoluril | Urease | IC50: 11.5 ± 1.50 μM | [5] |

| Water-soluble glycoluril dimer (13a) | Dimerization | K_a: (1.5 ± 0.2) x 10^3 M^-1 | [2] |

| Water-soluble glycoluril dimer (13b) | Dimerization | K_a: (0.2 ± 0.1) x 10^3 M^-1 | [2] |

| Water-soluble glycoluril dimer (13c) | Dimerization | K_a: (6.5 ± 0.4) x 10^3 M^-1 | [2] |

| Water-soluble glycoluril dimer (13d) | Dimerization | K_a: (11.2 ± 0.5) x 10^3 M^-1 | [2] |

Experimental Protocols for Biological Assays

Urease Inhibition Assay

The inhibitory activity of glycoluril derivatives against urease can be determined using a colorimetric assay that measures ammonia production. A typical protocol is as follows:

-

Prepare a reaction mixture containing 25 µL of urease enzyme solution, 55 µL of buffer, and 10 µL of the test compound at various concentrations.

-

Incubate the mixture at 30 °C for 15 minutes.

-

Initiate the reaction by adding 10 µL of urea solution.

-

After a further 15-minute incubation at 30 °C, measure the absorbance at 630 nm.

-

Calculate the percentage of inhibition and subsequently the IC50 value.

A detailed workflow for a urease inhibition assay is presented below.

Applications in Materials Science

The rigid and predictable structure of glycoluril has made it a valuable component in the development of advanced materials, including polymers and resins with tailored properties.

Glycoluril-Based Polymers and Resins

Glycoluril and its derivatives, particularly tetramethylol glycoluril, are used as crosslinkers in the production of resins. These glycoluril-based amino resins can offer greater flexibility compared to other amino resins.[6] They also provide improved chemical resistance, hardness, and adhesion to metal substrates.[6]

Mechanical Properties of Glycoluril-Polymer Composites

The incorporation of glycoluril-formaldehyde polymer into cement paste has been shown to enhance its mechanical properties. The addition of up to 3% glycoluril can lead to a significant increase in compressive strength, which is attributed to the filling of pores through the polymerization of glycoluril-formaldehyde.[7] However, higher concentrations may lead to a decrease in strength due to the presence of unreacted glycoluril particles.[7]

Quantitative Material Properties

| Material | Property | Value | Reference |

| Glycoluril-Formaldehyde Modified Cement Paste (3% Glycoluril) | Compressive Strength | Significant Increase | [7] |

| Glycoluril-Formaldehyde Modified Cement Paste (>3% Glycoluril) | Compressive Strength | Decrease | [7] |

Thermal and Optical Properties

Conclusion

Glycoluril derivatives represent a fascinating and versatile class of compounds with significant potential in both drug discovery and materials science. Their straightforward synthesis and the tunability of their properties make them attractive targets for further investigation. The anxiolytic properties of Temgicoluril highlight the potential of this scaffold in neuropharmacology, although further studies are needed to elucidate the precise molecular targets and mechanisms of action. In materials science, the use of glycoluril derivatives as building blocks for polymers and resins with enhanced mechanical and potentially thermal and optical properties is an area ripe for exploration. The data and protocols presented in this guide aim to serve as a valuable resource for researchers and professionals working to unlock the full potential of these remarkable compounds.

References

- 1. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Refractive Index Study of a Diverse Set of Polymeric Materials by QSPR with Quantum-Chemical and Additive Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformationally Mobile Acyclic Cucurbit[n]uril-Type Receptors Derived from an S-shaped Methylene Bridged Glycoluril Pentamer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic Profile of N,N',N'',N'''-Tetraacetylglycoluril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N',N'',N'''-Tetraacetylglycoluril, a molecule of interest in various chemical and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research and development.

Molecular and Physical Properties

This compound is a derivative of glycoluril, characterized by the acetylation of its four nitrogen atoms. This modification significantly alters its physical properties, such as solubility.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₄O₆ |

| Molecular Weight | 310.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 236–238 °C |

| Solubility | Insoluble in water and alcohols; soluble in CH₂Cl₂, CHCl₃, HCOOH, AcOH, Ac₂O, and MeCN.[1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound reveal a high degree of symmetry in the molecule.

Table 1: ¹H NMR Spectroscopic Data [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.38 | Singlet | 2H | CH |

| 2.38 | Singlet | 12H | CH₃ |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data [1]

| Chemical Shift (δ, ppm) | Assignment |

| 169.42 | C=O (acetyl) |

| 151.48 | C=O (ureidyl) |

| 62.61 | CH |

| 25.11 | CH₃ |

Solvent: DMSO-d₆, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to its carbonyl groups.

Table 3: IR Spectroscopic Data [1]

| Wavenumber (cm⁻¹) | Assignment |

| 1753, 1733 | C=O (acetyl) |

| 1695 | C=O (ureidyl) |

Sample Preparation: Nujol mull

Mass Spectrometry (MS)

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7-1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. The sample is gently agitated to ensure complete dissolution.

-

Instrument Setup: The NMR spectra are acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer. The instrument is tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of approximately 4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum. A 30° pulse angle, a longer acquisition time (e.g., 2-4 seconds), and a relaxation delay of 2-5 seconds are typically used to ensure adequate signal-to-noise ratio, especially for the quaternary carbonyl carbons.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation (Nujol Mull): A small amount (2-5 mg) of the crystalline this compound is placed in an agate mortar. A drop of Nujol (mineral oil) is added, and the mixture is ground to a fine, uniform paste.

-

Sample Mounting: The paste is then transferred onto a KBr or NaCl salt plate, and another salt plate is placed on top. The plates are gently pressed together to form a thin, even film of the mull.

-

Data Acquisition: The salt plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is recorded. Subsequently, the spectrum of the sample is acquired over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic peaks of Nujol (around 2924, 2853, 1462, and 1377 cm⁻¹) are present in the spectrum and should be noted during interpretation.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the solid sample is placed in a capillary tube and introduced into the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between the different techniques for molecular characterization.

Caption: General workflow for spectroscopic analysis.

Caption: Logical relationship of spectroscopic techniques.

References

An In-depth Technical Guide to the Early Research on Tetraacetylglycoluril (TAGS) Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on tetraacetylglycoluril (TAGS), a key derivative of glycoluril. The document outlines the early synthesis methods, physicochemical properties, and analytical procedures used in the initial studies of this compound. While primarily recognized for its application as a bleaching activator in detergents, this guide provides a core understanding of its chemical nature for researchers exploring its broader potential.

Core Physicochemical Properties

Early research on tetraacetylglycoluril focused on establishing its fundamental physical and chemical characteristics. The following table summarizes the key quantitative data from these initial investigations, comparing TAGS to its parent compound, glycoluril.[1]

| Property | Tetraacetylglycoluril (TAGS) | Glycoluril |

| Melting Point | 236–238 °C | 360 °C (with decomposition) |

| Solubility | Insoluble in water and alcohols. Soluble in chloroform, dichloromethane, acetic acid, acetic anhydride, and acetonitrile. | Insoluble in halocarbons, alcohols, ketones, and esters. Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and hot acetic acid/acetic anhydride. |

| Infrared (IR) Spectrum (cm⁻¹) | 1753, 1733 (C=O), 1695 (C=O) | 3209 (N-H), 1675 (C=O) |

| ¹H NMR Spectrum (δ, ppm in DMSO-d₆) | 6.38 (s, 2H, CH), 2.38 (s, 12H, CH₃) | 5.24 (s, 2H, CH), 7.16 (s, 4H, NH) |

| ¹³C NMR Spectrum (δ, ppm in DMSO-d₆) | 169.42 (C=O acetyl), 151.48 (C=O), 62.61 (CH), 25.11 (CH₃) | 160.30 (C=O), 64.60 (CH) |

Early Synthesis Protocols

The synthesis of tetraacetylglycoluril in early research was primarily achieved through the direct acylation of glycoluril with acetic anhydride. Initial reports of this method date back to the late 19th and early 20th centuries. To improve reaction yields, various catalysts were employed.

General Experimental Protocol for the Synthesis of Tetraacetylglycoluril:

This protocol is a representation of the methods described in early literature, incorporating the use of common catalysts from that era.

Materials:

-

Glycoluril

-

Acetic anhydride

-

Glacial acetic acid

-

Catalyst: Sodium acetate, sulfuric acid, or perchloric acid

-

Ice bath

-

Reflux apparatus

-

Distillation apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, a mixture of glycoluril and a molar excess of acetic anhydride is prepared. Glacial acetic acid can be used as a solvent.

-

A catalytic amount of either sodium acetate, concentrated sulfuric acid, or perchloric acid is carefully added to the reaction mixture.

-

The flask is placed in an ice bath to control the initial exothermic reaction, with continuous stirring.

-

After the initial reaction subsides, the mixture is heated to reflux for several hours to ensure the completion of the acylation reaction. The progress of the reaction would have been monitored by simple methods available at the time, such as checking for the complete dissolution of glycoluril.

-

After reflux, the excess acetic anhydride and acetic acid are removed by distillation.

-

The crude tetraacetylglycoluril is then purified. Early methods would have likely involved recrystallization from a suitable solvent.

-

The purified product is collected by filtration, washed with a non-polar solvent to remove any remaining impurities, and dried.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes for tetraacetylglycoluril as understood from early research.

References

An In-depth Technical Guide on the Safety and Handling of N,N',N'',N'''-Tetraacetylglycoluril

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is essential to consult the official SDS provided by the manufacturer and to adhere to all institutional and regulatory safety protocols.

Introduction

N,N',N'',N'''-Tetraacetylglycoluril, also known as TAGS or 1,3,4,6-tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a versatile chemical compound utilized in various research and development applications, including pharmaceuticals and materials science.[1][2] Its unique molecular structure lends it to applications such as acting as a stabilizer in food preservation and a component in the development of biosensors.[1] Given its role in advanced scientific applications, a thorough understanding of its safety and handling is paramount for all personnel.

Hazard Identification and GHS Classification

According to available Safety Data Sheets, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). However, some suppliers indicate an acute toxicity classification (Acute Tox. 2, H300), signifying that it may be fatal if swallowed.[3] Due to this conflicting information and the general lack of comprehensive toxicological data, it is prudent to handle this compound with a high degree of caution.

Pictogram:

-

As per some sources: GHS06 (Skull and crossbones)

Signal Word:

-

As per some sources: Danger

Hazard Statements:

-

H300: Fatal if swallowed.[3]

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P330: Rinse mouth.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local regulations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 10543-60-9 |

| Molecular Formula | C₁₂H₁₄N₄O₆ |

| Molecular Weight | 310.27 g/mol |

| Appearance | White to almost white crystalline powder or solid.[1] |

| Melting Point | 237 °C[1] |

| Boiling Point | No data available |

| Density | 1.512 g/cm³ |

| Vapor Pressure | 1.06E-08 mmHg at 25°C |

| Solubility | Insoluble in water and alcohols; soluble in chloroform, formic acid, acetic acid, and acetonitrile.[4] |

| Purity | Typically ≥ 98% (HPLC)[1] |

Toxicological Information

A significant challenge in assessing the risk of this compound is the lack of comprehensive toxicological data. Most safety data sheets indicate that data is not available for the following endpoints.[5]

| Toxicological Endpoint | Data |

| Acute Toxicity (Oral) | No data available[5] |

| Acute Toxicity (Dermal) | No data available[5] |

| Acute Toxicity (Inhalation) | No data available[5] |

| Skin Corrosion/Irritation | No data available[5] |

| Serious Eye Damage/Irritation | No data available[5] |

| Respiratory or Skin Sensitization | No data available[5] |

| Germ Cell Mutagenicity | No data available[5] |

| Carcinogenicity | No data available[5] |

| Reproductive Toxicity | No data available[5] |

| STOT-Single Exposure | No data available[5] |

| STOT-Repeated Exposure | No data available[5] |

| Aspiration Hazard | No data available[5] |

Given the absence of thorough toxicological studies, it is imperative to treat this compound as a potentially hazardous substance.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following protocols are based on best practices for handling solid chemical compounds in a laboratory setting.

5.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area.

-

A certified chemical fume hood is recommended, especially when handling powders to prevent dust dispersion.

-

An eyewash station and safety shower must be readily accessible.

5.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for handling this compound.

| Body Part | Protection | Specification |

| Eyes/Face | Safety glasses with side shields or goggles. | Must meet ANSI Z87.1 standards. |

| Skin | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally suitable for solid chemicals. Always check the manufacturer's glove compatibility chart. |

| Body | Laboratory coat. | Should be clean, buttoned, and cover the arms. |

| Respiratory | Not typically required if engineering controls are adequate. | If dust cannot be controlled, a NIOSH-approved respirator may be necessary. A formal respiratory protection program is required for respirator use. |

5.3. General Handling Procedures

-

Preparation: Before handling, review the Safety Data Sheet and establish a clear experimental plan. Ensure all necessary equipment and safety materials are available.

-

Dispensing:

-

Handle as a solid to minimize dust generation.

-

Use a spatula or scoop to transfer the material.[6]

-

Avoid creating dust clouds. If possible, use a ventilated balance enclosure for weighing.

-

-

During Use:

-

Avoid contact with skin, eyes, and clothing.

-

Keep containers tightly closed when not in use.

-

Practice good housekeeping to prevent accumulation of dust.

-

-

After Handling:

-

Wash hands and face thoroughly after handling.

-

Clean all work surfaces to decontaminate the area.

-

Properly dispose of contaminated waste and PPE.

-

First Aid Measures

In the event of exposure, follow these first aid guidelines and seek medical attention.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[7] If eye irritation persists, get medical advice/attention. |

| Skin Contact | Take off all contaminated clothing immediately. Rinse skin well with water. If skin irritation or rash occurs, get medical advice/attention. |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention if you feel unwell. |

| Ingestion | Rinse mouth. Get medical advice/attention. Do not induce vomiting unless directed to do so by medical personnel. |

Storage and Disposal

7.1. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials, though specific incompatibilities are not well-documented.[5]

7.2. Disposal

-

Disposal should be carried out in accordance with all local, state, and federal regulations.

-

Entrust disposal to a licensed waste disposal company.

-

Contaminated packaging should be disposed of in the same manner as the product.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Protect: Wear appropriate personal protective equipment, including respiratory protection if necessary.

-

Contain: Prevent the product from entering drains.

-

Clean-up: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled disposal container without creating dust.[8]

Visualized Workflows

9.1. General Chemical Handling Workflow

Caption: A generalized workflow for handling chemicals in a laboratory setting.

9.2. Spill Response Decision Tree

Caption: A decision tree for responding to a chemical spill in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 3. CAS # 10543-60-9, this compound - chemBlink [ww.chemblink.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. cdc.gov [cdc.gov]

- 7. schc.org [schc.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Applications of N,N',N'',N'''-Tetraacetylglycoluril in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N'',N'''-Tetraacetylglycoluril, hereafter referred to as TAG, is a versatile and efficient reagent in organic synthesis. Its unique structural features, comprising a rigid bicyclic core and four accessible acetyl groups, render it a mild and highly selective acetylating agent. This document provides detailed application notes and experimental protocols for the use of TAG in key synthetic transformations, with a primary focus on its well-documented application in the selective acetylation of primary amines. While its utility extends to being an intermediate in the synthesis of pharmaceuticals and polymers, the most clearly defined and reproducible application in the literature is as a superior alternative to conventional acetylating agents in scenarios demanding high selectivity.[1]

Core Application: Selective N-Acetylation of Primary Amines

TAG has emerged as a reagent of choice for the mono-acetylation of primary amines, particularly in complex molecules where multiple reactive functional groups are present. Traditional acetylating agents like acetic anhydride or acetyl chloride often lead to over-acetylation or reaction with other sensitive groups. TAG, however, exhibits remarkable chemoselectivity for primary amino groups.[2][3]

Advantages of this compound in N-Acetylation:

-

High Selectivity: Preferentially acetylates primary amines over secondary amines, alcohols, and other nucleophilic functional groups.[2][3]

-

Mild Reaction Conditions: Reactions can be carried out under neutral conditions, often requiring only gentle heating, thus preserving sensitive functional groups within the substrate.[2][3]

-

Simple Work-up: The by-product, diacetylglycoluril, is often insoluble in common organic solvents and can be easily removed by filtration.

-

High Yields: The selective nature of the reaction often leads to high yields of the desired mono-acetylated product.[2][3]

Reaction Mechanism and Selectivity

The selective acetylation by TAG is attributed to the steric hindrance around the acetyl groups and the electronic nature of the glycoluril core. The primary amine, being less sterically hindered than other nucleophiles, can more readily attack the carbonyl carbon of the acetyl group. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: General workflow for the selective N-acetylation of a primary amine using TAG.

Application Notes and Protocols

Application 1: Selective Mono-N-Acetylation of a Primary Amine in a Polyhydroxylated Pyrrolidine

This protocol details the selective acetylation of a primary amine in the presence of secondary amines and multiple hydroxyl groups, showcasing the exceptional chemoselectivity of TAG. This transformation is a key step in the synthesis of analogues of pochonicine, a potent β-N-acetylhexosaminidase inhibitor.[2][3]

Table 1: Quantitative Data for Selective Mono-N-Acetylation

| Substrate | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Polyhydroxylated Pyrrolidine Diamine | This compound | Dichloromethane | Reflux | 3-5 | 92 | [2][3] |

Experimental Protocol:

-

Reactant Preparation: To a solution of the primary amine substrate (1.0 equivalent) in dry dichloromethane (DCM), add this compound (1.1 equivalents).

-

Reaction Execution: The resulting mixture is heated to reflux.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: The aqueous layer is extracted three times with dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure mono-acetylated product.[2]

Caption: Step-by-step experimental workflow for the selective mono-N-acetylation.

Other Potential Applications

While the primary and most well-documented application of TAG is in selective N-acetylation, its chemical properties suggest potential for broader utility in organic synthesis, although detailed protocols are less common in the literature.

-

Acetylation of Alcohols and Thiols: In principle, TAG could serve as a mild acetylating agent for alcohols and thiols. However, its selectivity for primary amines suggests that more forcing conditions would likely be required for the acetylation of less nucleophilic hydroxyl and thiol groups.

-

Intermediate in Heterocycle Synthesis: Glycoluril and its derivatives are known precursors in the synthesis of various heterocyclic compounds. TAG, with its activated acetyl groups, could potentially be utilized in cyclization reactions to form novel heterocyclic frameworks.

-

Dehydrating Agent: The high reactivity of the acetyl groups in TAG towards nucleophiles suggests a potential application as a dehydrating agent in certain condensation reactions, although this has not been extensively reported.

Conclusion

This compound is a highly effective and selective reagent for the mono-acetylation of primary amines, offering a mild and high-yielding alternative to traditional methods. Its utility is particularly valuable in the synthesis of complex molecules where chemoselectivity is paramount. While other applications in organic synthesis are conceivable, further research is required to establish detailed protocols and explore the full synthetic potential of this versatile reagent.

References

Application Notes and Protocols: N,N',N'',N'''-Tetraacetylglycoluril as a Selective Acetylating Agent for Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N'',N'''-Tetraacetylglycoluril (TAGU) is a mild and highly selective acetylating agent for primary amines. Its unique structure and reactivity allow for the chemoselective acetylation of primary amino groups, even in the presence of other nucleophilic functional groups such as secondary amines, hydroxyls, and thiols. This makes TAGU an invaluable tool in organic synthesis, particularly in the context of complex molecule synthesis, peptide chemistry, and drug development, where the protection of primary amines is a critical step. These application notes provide detailed protocols and data on the use of TAGU as a selective acetylating agent.

Principle of Selectivity

The high selectivity of TAGU for primary amines over other nucleophiles, such as secondary amines, is attributed to steric hindrance around the acetyl groups. The bulky glycoluril backbone restricts the approach of sterically demanding nucleophiles, favoring the reaction with the less hindered primary amines. This "soft" acetylation characteristic minimizes side reactions and leads to high yields of the desired mono-acetylated products.

Applications

-

Selective Protection of Primary Amines: TAGU is ideal for the selective protection of primary amines in polyfunctional molecules, including amino acids, peptides, and natural products.

-

Synthesis of Mono-acetylated Polyamines: It allows for the precise mono-acetylation of polyamines, which is often challenging with other acetylating agents that can lead to mixtures of acetylated products.

-

Drug Development: In the synthesis of pharmaceutical compounds, selective acetylation is often a key transformation. TAGU provides a reliable method to achieve this with high efficiency and selectivity.

Quantitative Data Summary

The following tables summarize the quantitative data for the selective acetylation of primary amines using this compound under various conditions.

Table 1: Selective Mono-acetylation of a Diamine

| Substrate (Primary/Secondary Amine) | Acetylating Agent | Solvent | Conditions | Product (Mono-acetylated) | Yield (%) | Reference |

| 1-amino-2,5-imino-1,2,5-trideoxy-l-mannitol | This compound | Dichloromethane | Reflux, 3-5 h | 1-(N-acetylamino)-2,5-imino-1,2,5-trideoxy-l-mannitol | 92 | [1][2] |

| 1-amino-2,5-imino-1,2,5-trideoxy-l-mannitol | Acetic Anhydride | Dichloromethane | - | Mixture of products | - | [1] |

| 1-amino-2,5-imino-1,2,5-trideoxy-l-mannitol | Acetic Acid | Dichloromethane | - | 1-(N-acetylamino)-2,5-imino-1,2,5-trideoxy-l-mannitol | 18-24 | [1] |

Table 2: Comparison with a Related Glycoluril Derivative (Tetraacetoxymethylglycoluril - TAMGU)

Note: The following data is for a related but different acetylating agent, Tetraacetoxymethylglycoluril (TAMGU), and is provided for comparative purposes.

| Primary Amine Substrate | Product | Yield (%) |

| Aniline | N-phenylacetamide | 92 |

| Benzylamine | N-benzylacetamide | 96 |

| Cyclohexylamine | N-cyclohexylacetamide | 87 |

| 4-aminoantipyrine | N-Acetyl-4-aminoantipyrine | 90 |

| 2-amino-4-phenylthiazole | 2-acetamido-4-phenylthiazole | 88 |

Experimental Protocols

Protocol 1: Selective Mono-acetylation of a Primary Amine in the Presence of a Secondary Amine

This protocol describes the selective acetylation of a primary amino group in a diamine substrate using this compound.[2]

Materials:

-

Diamine substrate (containing one primary and one secondary amine)

-

This compound (TAGU)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a solution of the diamine substrate (1.0 eq) in anhydrous dichloromethane (DCM), add this compound (1.1 eq).

-

Reaction: Reflux the solution for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-acetylated product.

Visualizations

Reaction Mechanism

The proposed mechanism for the selective acetylation of a primary amine by this compound involves a nucleophilic attack of the primary amine onto one of the acetyl carbonyl carbons of TAGU. The steric bulk of the TAGU molecule favors the approach of the less hindered primary amine.

Caption: Proposed reaction mechanism for the acetylation of a primary amine by TAGU.

Experimental Workflow

The following diagram illustrates the general workflow for the selective acetylation of a primary amine using this compound.

Caption: General experimental workflow for selective primary amine acetylation using TAGU.

Conclusion

This compound is a highly effective and selective reagent for the mono-acetylation of primary amines. Its mild reaction conditions and high chemoselectivity make it a valuable alternative to more reactive and less selective acetylating agents. The protocols and data presented in these application notes provide a comprehensive guide for researchers in academia and industry to utilize TAGU in their synthetic endeavors.

References

- 1. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition | MDPI [mdpi.com]

Application Notes and Protocols for N,N',N'',N'''-Tetraacetylglycoluril in Acetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N'',N'''-Tetraacetylglycoluril (TAGU) is a versatile and efficient reagent for acetylation. It is particularly valued for its high chemoselectivity in the N-acetylation of primary amines, a critical transformation in organic synthesis and drug development. This document provides detailed experimental protocols for the use of TAGU in acetylation reactions, with a focus on its well-documented application in the selective acetylation of amines. Quantitative data from representative reactions are summarized for easy reference. Additionally, logical workflows and reaction principles are illustrated through diagrams.

Data Presentation

The following table summarizes the quantitative data for the N-acetylation of various primary amines using this compound. These reactions demonstrate the efficacy of TAGU as a mild and selective acetylating agent.

| Entry | Substrate (Amine) | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | Aniline | N-Phenylacetamide | Dichloromethane, 55°C | 92 | [1] |

| 2 | Benzylamine | N-Benzylacetamide | Dichloromethane, 55°C | 96 | [1] |

| 3 | Cyclohexylamine | N-Cyclohexylacetamide | Dichloromethane, 55°C | 87 | [1] |

| 4 | 4-Aminoantipyrine | N-Acetyl-4-aminoantipyrine | Dichloromethane, 55°C | 90 | [1] |

| 5 | 2-Amino-4-phenylthiazole | 2-Acetamido-4-phenylthiazole | Dichloromethane, 55°C | 88 | [1] |

| 6 | A primary amine precursor | Monoacetylated product A-5 | Dichloromethane, reflux | 92 | [2] |

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of Primary Amines

This protocol describes a general method for the selective N-acetylation of primary amines using this compound.[1]

Materials:

-

This compound (TAGU)

-

Primary amine substrate

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 mmol) in dichloromethane (10 mL).

-

Addition of TAGU: Add this compound (1.1 mmol, 1.1 equivalents) to the solution.

-

Reaction: Stir the reaction mixture and heat to reflux (approximately 40°C for dichloromethane). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 3-5 hours).[2]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash chromatography on silica gel if necessary.

Application to Other Functional Groups

The use of this compound for the O-acetylation of alcohols and phenols, or the S-acetylation of thiols is not extensively documented in the scientific literature. The primary application of TAGU remains the highly selective N-acetylation of amines. For the acetylation of hydroxyl and thiol groups, other acetylating agents such as acetic anhydride are more commonly employed.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the chemoselectivity of this compound in acetylation reactions.

Caption: Experimental workflow for N-acetylation of primary amines using TAGU.

Caption: Chemoselectivity of TAGU for primary amines over alcohols.

References

N,N',N'',N'''-Tetraacetylglycoluril (TAGU): A High-Performance Bleach Activator for Modern Detergents